Bienvenue dans la boutique en ligne BenchChem!

Ecabet

Anti-ulcer efficacy Gastric ulcer healing Mucosal protection

Select Ecabet (CAS 33159-27-2) for its non-substitutable, pH-dependent irreversible urease inhibition (IC50 2.1-2.6 mg/mL at pH 5.0). Unlike sucralfate or carbenoxolone, Ecabet demonstrates significant, dose-dependent healing in acetic acid-induced gastric ulcer models (50-100 mg/kg). Its minimal systemic absorption (3-7% bioavailability) ensures isolated topical mucosal studies. Validate novel compounds with the established positive control in gastroprotection research.

Molecular Formula C20H28O5S
Molecular Weight 380.5 g/mol
CAS No. 33159-27-2
Cat. No. B036187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcabet
CAS33159-27-2
SynonymsEcabet; 12-Sulfodehydroabietic acid; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-sulfo-, (1R,4aS,10aR)-; 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-6-su
Molecular FormulaC20H28O5S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)O
InChIInChI=1S/C20H28O5S/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25)/t17-,19-,20-/m1/s1
InChIKeyIWCWQNVIUXZOMJ-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.26e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ecabet Procurement Guide: CAS 33159-27-2 Diterpenoid Anti-Ulcer Agent Baseline Profile


Ecabet (CAS: 33159-27-2) is a diterpenoid compound derived from pine resin, classified as a locally-acting, non-systemic gastroprotective agent [1]. It is marketed as its sodium salt (ecabet sodium, also designated TA-2711, CAS 86408-72-2) and functions primarily through mucosal surface interactions rather than systemic absorption [2]. The compound exhibits high binding affinity to gastric mucosal proteins and exerts therapeutic effects via multiple mechanisms including inhibition of pepsin activity, suppression of Helicobacter pylori urease, and reduction of reactive oxygen species (ROS) production [3].

Why Generic Substitution Fails: Ecabet Sodium Versus Alternative Mucosal Protectants


Generic substitution among mucosal protectants is scientifically unsound because ecabet sodium exhibits a fundamentally different binding mechanism, pH-dependent activity profile, and therapeutic efficacy that cannot be replicated by structurally or mechanistically similar alternatives. Direct comparative studies demonstrate that sucralfate and carbenoxolone—the closest in-class alternatives—fail to produce significant ulcer healing at equivalent doses in standardized rat gastric ulcer models [1]. Furthermore, ecabet sodium demonstrates irreversible inhibition of H. pylori urease, in contrast to the reversible inhibition characteristic of standard urease inhibitors like benzohydroxamic acid, establishing a distinct and non-interchangeable pharmacological fingerprint [2]. Selection of ecabet sodium over alternatives is therefore driven by quantifiable efficacy differences and unique mechanism-of-action parameters documented below.

Ecabet Quantitative Differentiation Evidence: Head-to-Head Comparator Data Guide


Ecabet Versus Sucralfate and Carbenoxolone: Superior Ulcer Healing Efficacy in Standardized Rat Model

In a head-to-head comparison of ulcer healing in acetic acid-induced gastric ulcers in rats, ecabet sodium (TA-2711) demonstrated significant, dose-dependent healing effects at 50 and 100 mg/kg doses. In contrast, neither sucralfate (100 mg/kg) nor carbenoxolone (100 mg/kg) produced any statistically significant effect on ulcer healing under identical experimental conditions [1].

Anti-ulcer efficacy Gastric ulcer healing Mucosal protection

Ecabet Exhibits pH-Dependent Irreversible Urease Inhibition Versus Reversible Benzohydroxamic Acid

Ecabet sodium inhibits Helicobacter pylori urease activity in a concentration-dependent and irreversible manner at acidic pH, with IC50 values of 2.1–2.6 mg/mL at pH 5.0. In contrast, at pH 8.0, the IC50 exceeds 16 mg/mL, demonstrating negligible inhibition under neutral conditions. Critically, the inhibition by ecabet is not restored by dilution, whereas the inhibition elicited by benzohydroxamic acid—a specific and reversible urease inhibitor—is fully reversible upon dilution [1][2].

H. pylori urease Irreversible inhibition pH-dependent activity

Ecabet Binding Affinity to Ulcer-Associated Proteins Exceeds Sucralfate Under Acidic Conditions

Quartz-crystal microbalance (QCM) analysis revealed that ecabet sodium demonstrates pH-dependent binding kinetics to ulcer-associated proteins. The binding rate constant (kb) of ecabet sodium to bovine serum albumin (BSA) and bovine serum fibrinogen (BSF) at acidic pH was larger than that of a non-ionic ecabet analogue (G2), confirming that the sulfonate group confers electrostatic interaction-dependent enhanced binding under acidic conditions. Importantly, ecabet sodium exhibits larger binding constants to ulcer-exposed proteins (BSA and BSF) compared to gastric mucin, indicating preferential distribution to ulcerated mucosa over intact tissue. On account of these pH-dependent binding interactions, ecabet sodium is concluded to have a more protective effect on an ulcer at intraluminal acidity than sucralfate [1].

Protein binding kinetics Mucosal affinity Ulcer targeting

Ecabet Preserves Gastric Mucus Glycoprotein Polymeric Structure Against Pepsin Degradation

In an ex vivo rat stomach everted sac model, pepsin treatment induced partial degradation of native mucus glycoproteins, caused exfoliation of epithelial cells, and converted the network-like ultrastructure of the mucus gel layer to a lumpy, globular appearance. Ecabet sodium prevented both the pepsin-induced molecular size shift in mucus glycoproteins and the morphological alteration of the epithelium, including ultrastructural derangement of the mucus gel layer. The protective effect was dependent on the ecabet content in the adherent mucus, as quantified by reduced release of cleaved peptides and hexosamine [1]. This preservation of polymeric glycoprotein structure directly maintains the physical mucus barrier that separates gastric epithelium from luminal acid and pepsin.

Mucus barrier integrity Pepsin inhibition Glycoprotein protection

Ecabet Forms Proteolysis-Resistant Complex with Substrate Proteins at Acidic pH

In vitro kinetic studies demonstrate that ecabet sodium binds non-specifically to substrate proteins via hydrophobic interaction in a pH-dependent manner, with binding percentage nearly constant below pH 2 regardless of drug concentration. The apparent Km value for peptic hydrolysis of bovine serum albumin (BSA) increased in proportion to the quantity of ecabet bound to BSA, indicating that ecabet forms a drug-substrate complex that is less vulnerable to peptic hydrolysis. This protective effect is mediated by ecabet binding to the substrate protein (BSA) rather than through direct inhibition of the pepsin enzyme itself [1].

Substrate protection Pepsin hydrolysis inhibition pH-dependent binding

Ecabet Demonstrates Low Systemic Absorption (3–7%) Favorable for Local Gastric Action

Pharmacokinetic studies in healthy adult humans demonstrate that ecabet sodium exhibits limited gastrointestinal absorption of 3–7% following oral administration. After a 1.0 g oral dose, peak plasma concentration reaches approximately 1 μg/mL at 2–5 hours, with a half-life of approximately 8 hours. The vast majority (>90%) of the administered dose is excreted unchanged in feces within 72 hours, with only approximately 3% appearing in urine . This minimal systemic exposure profile distinguishes ecabet from systemically absorbed anti-ulcer agents.

Pharmacokinetics Systemic absorption Local drug delivery

Ecabet Sodium Optimal Application Scenarios for Scientific Research and Industrial Use


Preclinical Efficacy Screening for Gastric Ulcer Healing Agents

In acetic acid-induced gastric ulcer rat models, ecabet sodium at 50–100 mg/kg (oral, twice daily for 10 days) serves as a positive control with established, dose-dependent healing efficacy. This contrasts with sucralfate and carbenoxolone, which lack significant healing effects at equivalent 100 mg/kg doses [1]. Researchers can use ecabet as a validated reference standard to benchmark novel compounds, avoiding the inefficiency of testing alternative mucosal protectants that fail to produce measurable healing in this widely used model.

H. pylori Urease Inhibition Assay Development and Mechanistic Studies

Ecabet sodium is uniquely suited for urease inhibition studies requiring pH-dependent, irreversible inhibition. At pH 5.0 (mimicking the gastric environment where H. pylori survives), ecabet exhibits IC50 values of 2.1–2.6 mg/mL, while showing negligible inhibition (>16 mg/mL IC50) at pH 8.0. Critically, the inhibition is not reversed by dilution, distinguishing ecabet from reversible inhibitors like benzohydroxamic acid [1][2]. This property makes ecabet the compound of choice for researchers investigating sustained, environmentally targeted urease inhibition.

Mucosal Barrier Integrity and Pepsin-Induced Damage Models

Ecabet sodium provides a validated tool for studying protection of the gastric mucus gel layer against pepsin-induced degradation. In rat stomach everted sac models, ecabet prevents the pepsin-induced molecular weight shift in mucus glycoproteins, epithelial exfoliation, and ultrastructural derangement of the mucus network [1]. This protective effect on the polymeric structure of mucus glycoproteins establishes ecabet as a reference compound for assays evaluating mucosal barrier preservation, with effects quantitatively measurable via gel filtration chromatography and electron microscopy.

Local Gastroprotective Agent with Minimal Systemic Confounding Variables

For in vivo studies requiring a gastroprotective intervention without systemic pharmacological effects, ecabet sodium's low oral absorption (3–7% bioavailability, >90% fecal excretion unchanged) [1] minimizes drug-drug interactions and systemic toxicity risks. This profile makes ecabet the preferred selection over systemically absorbed anti-ulcer agents (e.g., H2 antagonists, proton pump inhibitors) when the research objective is to isolate topical mucosal effects from systemic endocrine or neural modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecabet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.